molecular formula C7H14Br2 B124887 1,7-Dibromoheptane CAS No. 4549-31-9

1,7-Dibromoheptane

Cat. No. B124887
CAS RN: 4549-31-9
M. Wt: 257.99 g/mol
InChI Key: LVWSZGCVEZRFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dibromoheptane is a chemical compound used primarily for laboratory purposes . It has the molecular formula C7H14Br2 . It is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .


Synthesis Analysis

The synthesis of 1,7-Dibromoheptane involves a reaction from 1,7-heptanediol (A) and hydrobromic acid (B) using acid as the reaction catalyst . The first step is the formation of 7-bromo-1-heptanol © from A and B, which is a slow step. The second step, the formation of 1,7-dibromoheptane from C and B, is a fast step .


Molecular Structure Analysis

The molecular structure of 1,7-Dibromoheptane is represented by the formula C7H14Br2 . It is a dibromo derivative of heptane, with bromine atoms attached to the first and seventh carbon atoms in the heptane chain .


Chemical Reactions Analysis

1,7-Dibromoheptane is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . It is also used in the synthesis of thermotropic liquid crystalline dendrimer exhibiting a nematic phase .


Physical And Chemical Properties Analysis

1,7-Dibromoheptane is a colorless liquid . It has a molecular weight of 257.99 g/mol . The density of 1,7-Dibromoheptane is approximately 1.5 g/cm3 .

Scientific Research Applications

Physical Properties Analysis

1,7-Dibromoheptane's physical properties, such as density and viscosity, have been extensively studied. Hua Li and colleagues (2011, 2012) determined the densities and viscosities of pure 1,7-dibromoheptane and its solutions in ethanol at temperatures ranging from 288.15 to 323.15 K. Their work involved correlating relative viscosities using equations like the Carl L. Yaws and the extended Jones-Dole equations, demonstrating the model's excellent agreement with experimental data (Li, Wang, & Chen, 2011); (Li, Zhou, & Chen, 2012).

Synthesis and Application in Bromination Reactions

1,7-Dibromoheptane has been used in the synthesis of novel ionic liquids. In research by Hua Li et al. (2011), it was used as a brominating agent and solvent in producing acidic ionic liquids, which showed effective recycling capabilities and maintained good selectivity and activity (Li, Liu, Zhu, & Wang, 2011).

In Organic Synthesis

In organic chemistry, 1,7-Dibromoheptane has been utilized in various synthetic pathways. M. Paterne and colleagues (1989) used 1,7-Dibromoheptane to alkylate ketoesters, leading to the synthesis of complex compounds like (±)-prosafrinine (Paterne, Dhal, & Brown, 1989). Additionally, V. Percec and M. Kawasumi (1993) described the synthesis of cyclic main chain liquid-crystalline oligomers using 1,7-Dibromoheptane (Percec & Kawasumi, 1993).

Chemical Studies and Modeling

The role of 1,7-Dibromoheptane has also been explored in chemical studies and modeling. For instance, A. Miroshnichenko (1998) used the MNDO method to study the effect of hydrogen bromide-water associates on the bromination of 1-heptene, revealing the energetic favorability of 1,2-dibromoheptane formation (Miroshnichenko, 1998).

Safety And Hazards

1,7-Dibromoheptane is classified as Acute Tox. 2 Oral, indicating that it is harmful if swallowed . It should be handled with care in a laboratory setting .

properties

IUPAC Name

1,7-dibromoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWSZGCVEZRFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063519
Record name Heptane, 1,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dibromoheptane

CAS RN

4549-31-9
Record name 1,7-Dibromoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4549-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 1,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dibromoheptane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptane, 1,7-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-dibromoheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dibromoheptane
Reactant of Route 2
Reactant of Route 2
1,7-Dibromoheptane
Reactant of Route 3
Reactant of Route 3
1,7-Dibromoheptane
Reactant of Route 4
Reactant of Route 4
1,7-Dibromoheptane
Reactant of Route 5
Reactant of Route 5
1,7-Dibromoheptane
Reactant of Route 6
Reactant of Route 6
1,7-Dibromoheptane

Citations

For This Compound
459
Citations
V Percec, Y Tsuda - Macromolecules, 1990 - ACS Publications
Ternary copolyethers based on l-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (MBPE), 1, 5-dibromopentane, 1, 7-dibromoheptane, and 1, 9-dibromononane [MBPE-5/7/9 (A/…
Number of citations: 49 pubs.acs.org
V Percec, H Nava, H Jonsson - Journal of Polymer Science Part …, 1987 - Wiley Online Library
The influence of molecular weight on thermal transitions and on their thermodynamic parameters is discussed for a random thermotropic liquid crystalline copolyether based on the …
Number of citations: 98 onlinelibrary.wiley.com
H Li, J Liu, J Zhu, H Wang - Journal of the Korean Chemical Society, 2011 - koreascience.kr
Novel acidic ionic liquids, 1-(${\omega} $-sulfonicacid) propyl-3-methylimidazolium bromide ([$ HSO_3 $ pmim] Br) and 1-(${\omega} $-sulfonicacid) butyl-3-methylimidazolium bromide …
Number of citations: 6 koreascience.kr
H Li, J Zhou, XS Chen - Russian Journal of Physical Chemistry A, 2012 - Springer
The densities and viscosities of pure 1,7-dibromoheptane and 1,7-dibromoheptane in ethanol had been determined in a range from 288.15 to 323.15 K. The relative viscosities were …
Number of citations: 6 link.springer.com
H Li, H Wang, X Chen - Experimental thermal and fluid science, 2011 - Elsevier
The densities and viscosities of pure 1,7-dibromoheptane and 1,7-dibromoheptane in ethanol had been determined from 288.15 to 323.15K. The relative viscosities were correlated …
Number of citations: 3 www.sciencedirect.com
AM Rivera-Figueroa, KA Ramazan… - Journal of chemical …, 2004 - ACS Publications
An experiment suitable for college junior or senior students in the analytical instrumental analysis laboratory that demonstrates the analysis of PAHs (benzo[a]anthracene, benzo[k]…
Number of citations: 66 pubs.acs.org
V Percec, M Kawasumi - Liquid Crystals, 1993 - Taylor & Francis
The synthesis and characterization of cyclic main chain liquid-crystalline oligomers based on 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB) with 1,7-dibromoheptane (…
Number of citations: 37 www.tandfonline.com
BL Rivas, HA Maturana, RE Catalán… - Journal of applied …, 1989 - Wiley Online Library
Weak and strong basic resins were synthesized by crosslinking with 1,7‐dibromoheptane and 1,12‐dibromododecane and subsequent N‐methylation reaction of branched and linear …
Number of citations: 35 onlinelibrary.wiley.com
H Halim, HD Locksley, JJ Memon - Journal of the Chemical Society …, 1980 - pubs.rsc.org
New syntheses of 1,2-dihydroxy-3-[(Z)-pentadec-8-enyl]benzene (1) and 1,2-dihydroxy-3-pentadecylbenzene (4), vesicant principles of Poison Ivy (Rhus radicans) and other species of …
Number of citations: 12 pubs.rsc.org
V Percec, Y Tsuda - Polymer Bulletin, 1989 - Springer
This paper describes the synthesis and characterization of the polyether based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (MBPE) and 1,13-dibromotridecane (MBPE…
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.